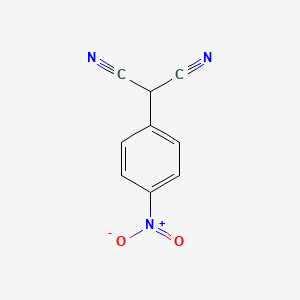

2-(4-Nitrophenyl)malononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-5-8(6-11)7-1-3-9(4-2-7)12(13)14/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEPLLFRQAVQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293067 | |

| Record name | 4-(Dicyanomethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7077-65-8 | |

| Record name | NSC87092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dicyanomethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-Nitrophenyl)malononitrile

Introduction

2-(4-Nitrophenyl)malononitrile, also known as p-nitrobenzylidene malononitrile, is a versatile organic compound characterized by a nitrophenyl group attached to a malononitrile fragment.[1][2] This structure imparts unique electronic and chemical properties, making it a valuable building block in various fields of chemical synthesis. Its applications range from the creation of fluorescent dyes and metal complexes to its use as a reagent in the study of biologically active substances for the development of pharmaceuticals and pesticides.[1] Furthermore, it serves as a crucial precursor for synthesizing a variety of heterocyclic compounds, such as 5,7-diazaspiro[3][4]octane, 2-amino-4H-chromene-3-carbonitrile, and 4H-pyran derivatives.[5]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic details of its synthesis, provide a robust experimental protocol, and outline the analytical techniques required for its thorough characterization.

PART 1: Synthesis of this compound via Knoevenagel Condensation

The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation.[5][6] This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[7] In this specific synthesis, 4-nitrobenzaldehyde reacts with malononitrile, typically in the presence of a weak base as a catalyst.[6][7]

Reaction Mechanism: The Role of the Catalyst

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound, malononitrile, by a weak base (e.g., piperidine). Malononitrile is particularly acidic due to the two electron-withdrawing nitrile groups, which stabilize the resulting carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol addition product, an unstable β-hydroxy intermediate, readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.[6][7][8] The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[7]

Caption: Knoevenagel condensation of 4-nitrobenzaldehyde and malononitrile.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

-

4-Nitrobenzaldehyde

-

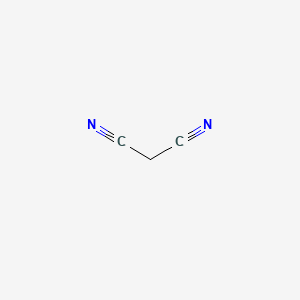

Malononitrile

-

Ethanol (or other suitable solvent)

-

Piperidine (or another weak base catalyst)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.[9]

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (a few drops).[9]

-

Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Product Precipitation: Upon completion of the reaction, add deionized water to the reaction mixture to precipitate the crude product.[9]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product, a yellow or orange crystalline powder, in a vacuum oven.[1]

Caption: Workflow for the synthesis of this compound.

PART 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Spectroscopic Data Summary

| Technique | Key Observables and Expected Values |

| ¹H NMR | Aromatic protons (doublets, ~8.41 and 8.10 ppm), Vinylic proton (singlet, ~7.90 ppm)[10] |

| ¹³C NMR | Aromatic carbons (~150.4, 135.8, 131.3, 124.6 ppm), Nitrile carbons (~112.6, 111.5 ppm), Vinylic carbons (~156.8, 87.5 ppm)[10] |

| FT-IR | C≡N stretch (~2235 cm⁻¹), C=C stretch (~1580 cm⁻¹), NO₂ stretches (~1505 and 1340 cm⁻¹)[11] |

| Mass Spec. | Molecular ion peak (m/z) corresponding to the molecular weight (199.17 g/mol )[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their chemical environments. For this compound, the expected signals are:

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key expected signals include:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands:

-

A sharp, strong peak around 2235 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile groups.[11]

-

A peak around 1580 cm⁻¹ attributed to the C=C double bond stretching of the benzylidene group.[11]

-

Strong absorption bands around 1505 cm⁻¹ and 1340 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 199.17 g/mol .[12]

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is an irritant and toxic compound.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[1][13] Store the compound in a tightly sealed container, away from heat, fire, and oxidants.[1]

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. The Knoevenagel condensation offers a reliable and efficient route for its preparation. The combination of NMR and FT-IR spectroscopy, along with mass spectrometry, provides a robust framework for the unambiguous identification and purity assessment of the synthesized product. Adherence to the described protocols and safety precautions will enable researchers and scientists to confidently synthesize and utilize this important chemical intermediate in their respective fields of research and development.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- 2-(4-Nitrobenzylidene)malononitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o957.

- Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Mechanochemistry, 2(5), 415-421.

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

MALONONITRILE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

The FT-IR spectrum of (a) 2-(4-nitrobenzylidene)malononitrile and (b) Undoped pectin. (n.d.). ResearchGate. Retrieved from [Link]

-

2-(4-Nitrobenzyl)malononitrile. (n.d.). SpectraBase. Retrieved from [Link]

- Chang, M.-J., Fang, T.-C., Tsai, H.-Y., Luo, M.-H., & Chen, K.-Y. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(3), o957.

-

malononitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Retrieved from [Link]

- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.

-

Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2024). MDPI. Retrieved from [Link]

- Malononitrile synthesis method. (n.d.). Google Patents.

- Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile matrix. (2006). Analytical Chemistry, 78(1), 199-206.

-

FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (n.d.). Retrieved from [Link]

-

Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Malononitrile, phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-[2-(4-Nitro-phenyl)hy-dra-zin-yl-idene]malononitrile. (n.d.). PubMed. Retrieved from [Link]

-

2-[(4-Nitrophenyl)methylene]malononitrile. (n.d.). Finetech Industry Limited. Retrieved from [Link]

-

2-(4-Nitrobenzylidene)malononitrile. (n.d.). Sci-Hub. Retrieved from [Link]

- The Chemistry of Malononitrile and its derivatives. (2015). International Journal of Scientific & Engineering Research, 6(8), 1-28.

Sources

- 1. chembk.com [chembk.com]

- 2. 2-[(4-Nitrophenyl)methylene]malononitrile | CAS: 2700-23-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. minio.scielo.br [minio.scielo.br]

- 4. rsc.org [rsc.org]

- 5. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. scbt.com [scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Nitrophenyl)malononitrile

Foreword: A Molecule of Interest

2-(4-Nitrophenyl)malononitrile, also known as 2-(4-nitrobenzylidene)malononitrile, is an organic compound that has garnered considerable attention. As a derivative of malononitrile, it serves as a versatile precursor in the synthesis of various heterocyclic compounds, dyes, and materials with potential applications in molecular devices.[1][2] Its structure, featuring a "push-pull" electronic system with an electron-donating phenyl ring (albeit substituted with a withdrawing group) and strongly electron-withdrawing dicyanovinyl and nitro groups, results in noteworthy spectroscopic properties. This guide provides a comprehensive exploration of the analytical techniques used to elucidate and confirm the structure of this compound, grounded in the principles of spectroscopic analysis and supported by established experimental protocols.

Synthesis and Structural Foundation

A robust spectral analysis begins with a pure sample. The most common and efficient synthesis of this compound is the Knoevenagel condensation.[1][3] This reaction provides a direct pathway to creating the core structure of the molecule.

The Knoevenagel Condensation: A Mechanistic Perspective

The Knoevenagel condensation involves the reaction of an active methylene compound (malononitrile) with an aldehyde (4-nitrobenzaldehyde).[4] The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate.[3][5]

Causality of Catalysis: The role of the base is critical. Malononitrile possesses a pKa of approximately 11, making its methylene protons acidic due to the resonance stabilization of the resulting carbanion by the two adjacent nitrile groups.[6] The base facilitates the deprotonation of malononitrile, forming a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. A dehydration step follows to yield the final conjugated product.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (40 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 4-5 drops) to the solution.[3]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction completes within 3 hours.[3]

-

Precipitation & Isolation: Upon completion, add water (40 mL) to the reaction mixture to precipitate the product.[3]

-

Purification: Collect the solid product by filtration. The crude product, a yellow or orange crystalline powder, can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture or chloroform to yield crystals suitable for analysis.[1][3][7]

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Molecular Structure: The Foundation for Spectral Interpretation

Single-crystal X-ray diffraction studies provide the definitive molecular structure, which serves as the ground truth for interpreting all other spectral data.[1]

Caption: Chemical structure of this compound (C₁₀H₅N₃O₂).

Key structural features from crystallographic data reveal that the benzylidenemalononitrile unit is nearly planar, and the nitro group is almost coplanar with the benzene ring.[1][8] This planarity is crucial as it maximizes the conjugation of the π-electron system, which profoundly influences the UV-Vis spectrum.

| Crystallographic Data Summary | |

| Chemical Formula | C₁₀H₅N₃O₂ |

| Molecular Weight | 199.17 g/mol [1] |

| Crystal System | Orthorhombic[1] |

| Space Group | Pna2₁[1] |

| Key Feature | Near-planar molecule stabilized by intramolecular C-H···N hydrogen bonding.[1][8] |

Spectroscopic Characterization: A Multi-faceted Approach

No single technique tells the whole story. A combination of spectroscopic methods is employed to build a self-validating system of evidence for the compound's identity and structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment, allowing for the identification of functional groups.

Protocol:

-

Prepare a KBr pellet by finely grinding a small amount of the sample (~1-2 mg) with dry potassium bromide (~100 mg).

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum of this compound provides clear evidence for its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. |

| Nitrile (C≡N) Stretch | ~2229 | A strong, sharp peak characteristic of the nitrile group. Its position indicates conjugation.[9] |

| Alkene (C=C) Stretch | ~1608 | Corresponds to the vinylic double bond, part of the conjugated system.[9] |

| Asymmetric NO₂ Stretch | ~1597 | A very strong absorption confirming the nitro group.[9] |

| Symmetric NO₂ Stretch | ~1350 | A strong absorption, the second key indicator for the nitro group. |

| Aromatic C=C Bending | 1500 - 1400 | Multiple bands confirming the aromatic ring structure. |

| C-N Stretch | ~1264 | Associated with the Ar-NO₂ bond.[9] |

The presence of strong, distinct peaks for the nitrile (C≡N) and nitro (NO₂) groups are the most telling features in the IR spectrum, providing unambiguous confirmation of these functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed information about the connectivity and structure of the molecule.

Protocol:

-

Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[11]

¹H NMR Data Interpretation: The ¹H NMR spectrum is expected to be relatively simple and highly informative due to the molecule's symmetry.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Vinylic Proton (C=C-H ) | ~8.6 | Singlet (s) | 1H | This proton is highly deshielded due to the anisotropic effects of the adjacent cyano groups and the conjugated system. |

| Aromatic Protons (ortho to NO₂) | ~8.1 - 8.4 | Doublet (d) | 2H | These protons are strongly deshielded by the electron-withdrawing nitro group. They appear as a doublet due to coupling with the meta protons. |

| Aromatic Protons (meta to NO₂) | ~7.9 - 8.1 | Doublet (d) | 2H | These protons are less deshielded than the ortho protons. They appear as a doublet due to coupling with the ortho protons. |

¹³C NMR Data Interpretation: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=C-H | ~160 | The vinylic carbon attached to the proton is significantly downfield due to its position in the conjugated system. |

| C -NO₂ | ~147-148 | The aromatic carbon directly attached to the highly electronegative nitro group is strongly deshielded.[9] |

| Aromatic C -H (ortho to NO₂) | ~131 | Aromatic carbons deshielded by the nitro group. |

| Aromatic C -H (meta to NO₂) | ~124-126 | Aromatic carbons less influenced by the nitro group.[9] |

| Nitrile (C ≡N) | ~116-118 | Characteristic chemical shift for nitrile carbons.[12] |

| C (CN)₂ | ~85-86 | The vinylic carbon attached to the two nitrile groups is shifted significantly upfield relative to the other vinylic carbon, a characteristic feature of malononitriles.[12] |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state (e.g., π → π* transitions).[13] The wavelength of maximum absorbance (λₘₐₓ) is related to the extent of conjugation in the molecule.

Protocol:

-

Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or chloroform).

-

Use a dual-beam spectrophotometer to measure the absorbance of the sample from approximately 200 to 800 nm, using the pure solvent as a reference.[14]

Data Interpretation: Due to the extensive π-conjugated system spanning the nitro-substituted phenyl ring and the dicyanovinyl group, this compound is expected to exhibit a strong absorption band at a relatively long wavelength. The molecule's yellow/orange color indicates absorption in the violet/blue region of the visible spectrum. The λₘₐₓ is a characteristic fingerprint of the molecule's electronic structure. Any disruption to the planarity or conjugation would result in a hypsochromic shift (shift to a shorter wavelength).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Protocol:

-

Introduce a small amount of the sample into the mass spectrometer.

-

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.[11]

-

The instrument bombards the sample with high-energy electrons, causing ionization and fragmentation.

-

The detector records the m/z ratio of the molecular ion and all fragment ions.

Data Interpretation:

-

Molecular Ion Peak (M⁺•): The most critical piece of data is the molecular ion peak. For C₁₀H₅N₃O₂, this peak will appear at m/z ≈ 199 , confirming the molecular weight of the compound.[15]

-

Fragmentation Pattern: The fragmentation provides a roadmap of the molecule's structure. Key expected fragments include:

-

[M - NO₂]⁺ (m/z 153): Loss of the nitro group.

-

[M - CN]⁺ (m/z 173): Loss of a nitrile radical.

-

[C₈H₄N]⁺ (m/z 128): Fragment corresponding to the 4-cyanobenzylidene cation, resulting from cleavage of the vinylic bond.

-

| Ion | Calculated m/z | Identity |

| [C₁₀H₅N₃O₂]⁺• | 199.04 | Molecular Ion (M⁺•) |

| [C₁₀H₅N₂]⁺ | 153.05 | [M - NO₂]⁺ |

| [C₉H₅N₂O₂]⁺ | 173.03 | [M - CN]⁺ |

| [C₈H₄N]⁺ | 128.03 | [4-cyanobenzylidene]⁺ |

Conclusion: A Cohesive Analytical Picture

The structural elucidation of this compound is a prime example of the synergy between modern spectroscopic techniques. X-ray crystallography provides the static, foundational structure. IR spectroscopy confirms the presence of the critical nitrile and nitro functional groups. NMR spectroscopy maps out the precise ¹H and ¹³C atomic framework and their chemical environments. UV-Vis spectroscopy probes the electronic nature of the extensive π-conjugated system, and mass spectrometry provides an unequivocal determination of the molecular weight and corroborates the structure through predictable fragmentation. Together, these methods form a self-validating and comprehensive analytical dossier, leaving no doubt as to the identity and structure of the molecule.

References

-

Chang, M.-J., Fang, T.-C., Tsai, H.-Y., Luo, M.-H., & Chen, K.-Y. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Crystallographic Communications, E68, o957. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Spain, A., & Hagen, T. D. (2002). UV-VIS spectroscopy of 2,4,6-trinitrotoluene-hydroxide reaction. PubMed. [Link]

-

Vera, D. M., Zacconi, F. C., & நினைக்கிறேன், D. R. (2019). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. SEDICI. [Link]

-

Wang, C.-Y., et al. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. [Link]

-

Jimenez, D. E. Q., et al. (2017). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. UNIFAP. [Link]

-

Wikipedia. (n.d.). Malononitrile. [Link]

-

Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

-

Yusof, N. S. M., et al. (2021). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. Malaysian Journal of Analytical Sciences, 25(1), 126-141. [Link]

-

ResearchGate. (2012). 2-(4-Nitrobenzylidene)malononitrile. [Link]

-

SpectraBase. (n.d.). (p-Nitrobenzylidene)malononitrile. [Link]

-

ResearchGate. (n.d.). The UV-vis spectra of the reaction between 4-nitrobenzaldehyde 2.... [Link]

-

SpectraBase. (n.d.). 2-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}malononitrile. [Link]

-

Reddit. (2020). Knoevenagel condensation with Malonitrile (pKas and deprotonation). [Link]

-

Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst. [Link]

-

PubChem. (n.d.). 2-(2-(4-Nitrophenyl)hydrazinylidene)propanedinitrile. [Link]

-

Sharma, S., et al. (2014). Crystal Structure of 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile and 2-(4-Fluorophenylamino)-2-(4-nitrophenyl)propanenitrile. ResearchGate. [Link]

Sources

- 1. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 12. rsc.org [rsc.org]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. UV-VIS spectroscopy of 2,4,6-trinitrotoluene-hydroxide reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-[(4-Nitrophenyl)methylene]malononitrile | CAS: 2700-23-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Nitrophenyl)malononitrile

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-nitrophenyl)malononitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, spectral interpretation, and the underlying chemical principles that govern the observed spectral features of this important synthetic intermediate.

Introduction

This compound, a derivative of benzylidenemalononitrile, is a compound of significant interest in organic synthesis. It serves as a versatile precursor for the creation of a variety of heterocyclic compounds, some of which exhibit notable biological activities. The Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile provides a common and efficient route to its synthesis.[1][2] Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of its molecular framework in solution. This guide will provide a detailed exposition of its ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles.

Molecular Structure and NMR-Active Nuclei

The structure of this compound features a 4-substituted aromatic ring connected to a dinitrile-substituted vinyl group. The key to interpreting its NMR spectra lies in understanding the electronic environment of each proton and carbon atom, which is heavily influenced by the electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups.

Caption: Numbering scheme for this compound.

Experimental Protocols

Synthesis via Knoevenagel Condensation

A reliable method for synthesizing this compound is the Knoevenagel condensation.[1]

Materials:

-

4-Nitrobenzaldehyde

-

Malononitrile

-

Ethanol or Water

-

Basic catalyst (e.g., a few drops of piperidine) or catalyst-free in water at elevated temperature.[3][4]

Procedure:

-

Dissolve 4-nitrobenzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in a suitable solvent such as water or ethanol in a round-bottom flask.[1][4]

-

If using an organic solvent, add a catalytic amount of a base like piperidine.

-

Stir the reaction mixture at a temperature ranging from room temperature to 50-60 °C.[1][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often rapid, proceeding to completion in as little as 15 minutes.[1]

-

Upon completion, the product typically precipitates from the reaction mixture upon cooling.

-

Collect the solid product by filtration, wash with cold solvent (water or ethanol), and dry under vacuum.[1][3]

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

-

This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[5]

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

5 mm NMR tube.

-

Pasteur pipette and glass wool.

Procedure:

-

Weigh the desired amount of this compound and place it in a small, clean vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

-

Ensure the sample is fully dissolved. Gentle agitation or brief sonication can be used to aid dissolution.

-

To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following are typical parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

FT-IR spectrum of 2-(4-Nitrophenyl)malononitrile

An In-depth Technical Guide to the FT-IR Spectrum of 2-(4-Nitrophenyl)malononitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, also known as 2-[(4-nitrophenyl)methylene]malononitrile (CAS 2700-23-4).[1] Designed for researchers and professionals in analytical chemistry and drug development, this document delves into the theoretical principles and practical interpretation of the compound's vibrational spectra. We will dissect the key spectral features, correlating specific absorption bands to the molecule's distinct functional groups: the nitrile (-C≡N), the aromatic nitro (-NO₂), the substituted benzene ring, and the vinylic C=C bond. This guide explains the causality behind peak positions and intensities, provides a validated experimental protocol for data acquisition, and summarizes the key spectral data for rapid identification and characterization.

Introduction: The Analytical Significance of this compound

This compound is an organic compound featuring a complex arrangement of electron-withdrawing groups attached to a conjugated system. Its molecular formula is C₁₀H₅N₃O₂.[2][3] Compounds of the benzylidenemalononitrile class are of significant interest due to their applications in the synthesis of dyes, molecular devices, and various heterocyclic compounds such as 4H-pyrans and 2-amino-4H-chromene-3-carbonitriles.[4]

Given its structural complexity and synthetic importance, unambiguous characterization is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by the molecule, we can identify its constituent functional groups, providing a unique "molecular fingerprint." This guide will systematically deconstruct the FT-IR spectrum, offering a field-proven framework for its interpretation.

Molecular Structure and Fundamental Vibrational Modes

The key to interpreting an FT-IR spectrum lies in understanding the underlying molecular structure. This compound possesses several distinct functional groups whose vibrations give rise to characteristic absorption bands.

-

Aromatic Nitro Group (-NO₂): Attached to the benzene ring, this group has strong, characteristic stretching vibrations.

-

Nitrile Groups (-C≡N): Two nitrile groups are attached to a vinylic carbon. Their triple bonds produce a sharp, distinct absorption.

-

Substituted Aromatic Ring: The para-substituted benzene ring has several vibrational modes, including C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending.

-

Alkene Group (>C=CH-): The double bond linking the aromatic ring to the malononitrile moiety has its own stretching vibrations.

Below is a diagram illustrating the molecular structure and the primary functional groups that are IR-active.

Caption: Molecular structure of this compound.

Analysis of the FT-IR Spectrum

The FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹). The functional group region contains absorptions for most of the key bond types, while the fingerprint region contains complex vibrations characteristic of the molecule as a whole.

Nitrile Group (-C≡N) Vibration

The C≡N triple bond stretch is one of the most recognizable peaks in the spectrum. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ range.[5] The conjugation of the nitrile groups with the aromatic ring through the vinylic double bond weakens the C≡N bond slightly, lowering its stretching frequency compared to saturated nitriles (which absorb at 2260-2240 cm⁻¹).[5]

-

Expected Absorption: A sharp, strong intensity peak around 2230-2220 cm⁻¹ .

-

Causality: The C≡N bond is highly polar, and its stretching vibration causes a significant change in the bond dipole moment, resulting in a strong IR absorption.[5] Its appearance in a relatively unoccupied spectral window makes it an excellent diagnostic peak.[6]

Nitro Group (-NO₂) Vibrations

Aromatic nitro compounds are characterized by two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[7]

-

Asymmetric Stretch (ν_as_): Expected in the range of 1550-1475 cm⁻¹ .[8][9] This band is typically very strong and broad.

-

Symmetric Stretch (ν_s_): Expected in the range of 1360-1290 cm⁻¹ .[8][9] This band is also strong and, together with the asymmetric stretch, forms a distinctive pattern often described as "fang-like" peaks.[7]

-

Causality: The high polarity of the N-O bonds leads to a large change in dipole moment during vibration, making these absorptions among the most intense in the spectrum.[7] Their presence is a strong indicator of a nitro functional group.

Aromatic and Vinylic Ring Vibrations

The spectrum reveals several peaks related to the para-substituted aromatic ring and the vinylic C=C bond.

-

Aromatic =C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11] This distinguishes aromatic C-H bonds from aliphatic C-H bonds, which appear just below 3000 cm⁻¹.

-

Aromatic C=C In-Ring Stretches: Aromatic rings exhibit characteristic absorptions from the stretching of the carbon-carbon bonds within the ring. These typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.[11][12] For this compound, expect prominent peaks around 1600 cm⁻¹ and 1500 cm⁻¹ .

-

Vinylic C=C Stretch: The stretching of the carbon-carbon double bond of the (O₂N)Ph-CH=C(CN)₂ moiety is also expected in this region, often overlapping with the aromatic ring stretches around 1600 cm⁻¹ .

-

C-H Out-of-Plane (OOP) Bending: The pattern of strong absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[10] For a para-substituted (1,4-disubstituted) ring, a strong band is typically observed between 860-800 cm⁻¹ .

Summary of Key Vibrational Frequencies

The following table summarizes the expected key absorption bands in the FT-IR spectrum of this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2230 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1600 | C=C Stretch | Aromatic Ring & Vinylic | Medium to Strong |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro | Very Strong |

| ~1500 | C=C Stretch | Aromatic Ring | Medium |

| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro | Very Strong |

| 860 - 800 | C-H Out-of-Plane Bending | p-Substituted Aromatic Ring | Strong |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure the acquisition of a reliable and reproducible spectrum, the following protocol, based on the KBr pellet technique, is recommended. This method is a self-validating system as it minimizes atmospheric interference and produces sharp, well-defined peaks for solid samples.

Step-by-Step Methodology

-

Sample and Reagent Preparation:

-

Ensure the this compound sample is pure and dry.

-

Use spectroscopy-grade Potassium Bromide (KBr), which is transparent to IR radiation. Dry the KBr in an oven at ~110°C for at least 2 hours and store it in a desiccator to prevent moisture absorption.

-

-

Grinding and Mixing:

-

Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr.

-

Transfer both to a clean, dry agate mortar.

-

Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into the collar of a KBr pellet press die.

-

Distribute the powder evenly.

-

Place the plunger into the die and apply pressure using a hydraulic press (typically 7-10 tons) for approximately 1-2 minutes. The applied pressure will cause the KBr to flow and encapsulate the sample in a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

-

Caption: Experimental workflow for FT-IR analysis via KBr pellet method.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information, enabling its rapid and definitive identification. The key diagnostic features are the sharp, intense nitrile stretch around 2225 cm⁻¹, the pair of very strong asymmetric and symmetric stretches of the aromatic nitro group between 1550-1290 cm⁻¹, and the strong out-of-plane bending band below 900 cm⁻¹ confirming the para-substitution pattern. By understanding the correlation between these vibrational modes and the molecular structure, researchers can confidently use FT-IR spectroscopy as a primary tool for quality control, reaction monitoring, and structural elucidation in workflows involving this versatile chemical intermediate.

References

- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.

- Corcelli, S. A. (2015). Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. Physical Chemistry Chemical Physics, 17(25), 16347-16357.

- Reid, G. D., & Hsieh, J. (2010). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. ResearchGate.

- IR: nitro groups. (n.d.). Michigan State University.

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE.

- 2-[(4-Nitrophenyl)methylene]malononitrile. (n.d.). Santa Cruz Biotechnology.

- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.

- 2-[(4-Nitrophenyl)methylene]malononitrile. (n.d.). Finetech Industry Limited.

- Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.

- Spectroscopy of Aromatic Compounds. (n.d.). OpenStax.

- Chang, M. J., Fang, T. C., Tsai, H. Y., Luo, M. H., & Chen, K. Y. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o957.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-[(4-Nitrophenyl)methylene]malononitrile | CAS: 2700-23-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Crystal structure of 2-(4-Nitrophenyl)malononitrile

An In-depth Technical Guide to the Crystal Structure of 2-(4-Nitrophenyl)malononitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure and physicochemical properties of this compound, a significant organic compound known for its applications in nonlinear optics and as a synthetic intermediate. We delve into the precise architectural arrangement of the molecule in its crystalline state, offering a detailed analysis of the intermolecular forces that govern its solid-state packing. This document outlines the synthesis via Knoevenagel condensation, provides a step-by-step protocol for single-crystal X-ray diffraction analysis, and discusses the interpretation of the resulting structural data. Furthermore, we present a synthesis of its spectroscopic and computational characterization, offering a holistic understanding of its electronic and structural properties. This guide is intended to serve as a critical resource for researchers engaged in crystal engineering, materials science, and medicinal chemistry.

Introduction: The Significance of this compound

This compound, with the chemical formula C9H5N3O2, belongs to the class of donor-acceptor (D-A) chromophores. The molecule consists of a malononitrile group, a potent electron-withdrawing group, and a nitrophenyl group, which also acts as an electron acceptor, linked by a C=C double bond. This electronic structure is the foundation of its interesting optical and chemical properties. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting and tuning its bulk properties, such as its nonlinear optical response, and for designing novel derivatives with enhanced functionalities. The study of its crystal structure provides invaluable insights into the non-covalent interactions, such as hydrogen bonds and π-π stacking, that dictate the supramolecular assembly.

Synthesis via Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation, a well-established method for C-C bond formation. This reaction involves the condensation of an active methylene compound (malononitrile) with an aldehyde (4-nitrobenzaldehyde) in the presence of a weak base.

Rationale for Experimental Choices

-

Reactants: 4-nitrobenzaldehyde is selected for its electron-withdrawing nitro group, which activates the aldehyde for nucleophilic attack. Malononitrile is chosen as the active methylene compound due to the high acidity of its methylene protons, which are flanked by two electron-withdrawing nitrile groups.

-

Catalyst: A weak base, such as piperidine or pyridine, is employed to deprotonate the malononitrile, generating the carbanion nucleophile without promoting side reactions that can occur with stronger bases.

-

Solvent: Ethanol or a similar protic solvent is often used as it effectively dissolves the reactants and facilitates the reaction mechanism.

Detailed Experimental Protocol

-

In a 100 mL round-bottom flask, dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde and 0.66 g (10 mmol) of malononitrile in 30 mL of ethanol.

-

To this solution, add 0.5 mL of piperidine as a catalyst.

-

Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain single crystals suitable for X-ray diffraction.

Crystal Structure Determination: A Methodological Deep Dive

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data for this compound

The crystallographic data presented below is based on the published structure by B. S. Priya, N. S. Begum, and S. M. Obulapathi (2020).

| Parameter | Value |

| Chemical Formula | C₉H₅N₃O₂ |

| Formula Weight | 199.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3392 (4) |

| b (Å) | 13.5784 (8) |

| c (Å) | 9.1171 (5) |

| β (°) | 104.289 (2) |

| Volume (ų) | 879.14 (9) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0461, wR₂ = 0.1340 |

| CCDC Number | 2008316 |

Analysis of the Molecular and Supramolecular Structure

The crystal structure of this compound reveals several key features:

-

Molecular Geometry: The nitrophenyl group is essentially planar. The malononitrile group is twisted with respect to the phenyl ring. This twist is a common feature in such D-A systems and influences the extent of electronic communication between the donor and acceptor moieties.

-

Intermolecular Interactions: The crystal packing is stabilized by a network of weak C—H···N and C—H···O hydrogen bonds. These interactions link adjacent molecules into a three-dimensional supramolecular architecture. The presence and nature of these non-covalent interactions are critical for the stability of the crystal lattice and can influence the material's physical properties.

Caption: Intermolecular interactions in the crystal lattice.

Spectroscopic and Computational Characterization

While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic and computational methods is essential for a complete understanding of the molecule's properties.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The chemical shifts of the aromatic protons and the carbons of the nitrile groups are particularly informative.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N stretch of the nitrile groups (around 2220 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1520 and 1350 cm⁻¹, respectively), and the C=C double bond stretch.

-

UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent will reveal the electronic transitions within the molecule. D-A compounds like this typically exhibit a strong charge-transfer band in the visible region, which is responsible for their color.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and for predicting molecular properties.

-

Geometry Optimization: DFT can be used to calculate the optimized molecular geometry in the gas phase, which can then be compared to the experimental crystal structure to assess the effects of intermolecular interactions in the solid state.

-

Electronic Properties: Calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the molecular electrostatic potential, all of which are crucial for understanding the molecule's reactivity and electronic behavior.

Conclusion and Future Directions

The crystal structure of this compound provides a foundational understanding of its solid-state properties. The interplay of its molecular geometry and the network of weak intermolecular interactions dictates its supramolecular assembly. This detailed knowledge is invaluable for the rational design of new materials with tailored optical and electronic properties. Future research could focus on co-crystallization to modulate these properties or on the synthesis of derivatives with different donor groups to tune the D-A characteristics for specific applications in materials science and medicinal chemistry.

References

-

Priya, B. S., Begum, N. S., & Obulapathi, S. M. (2020). Crystal structure of this compound. IUCrData, 5(7). [Link]

A Comprehensive Technical Guide to the Solubility of 2-(4-Nitrophenyl)malononitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape for Enhanced Research and Development

To the researchers, scientists, and drug development professionals who navigate the complex world of chemical properties, this guide offers an in-depth exploration of the solubility of 2-(4-Nitrophenyl)malononitrile. Understanding the solubility of a compound is a cornerstone of its practical application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This document moves beyond a simple recitation of data, providing a foundational understanding of the principles governing solubility and a detailed, field-proven protocol for its accurate determination. In the spirit of scientific rigor, every recommendation is grounded in established methodologies and explained with the causality that underpins expert practice.

Theoretical Framework: Understanding the Molecular Interactions Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium between the solid state and the solvated state. This equilibrium is dictated by the principle of "like dissolves like," which, in more technical terms, refers to the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

This compound is a molecule characterized by a rigid aromatic ring, a strongly electron-withdrawing nitro group (-NO₂), and two polar cyano groups (-CN). These features create a molecule with a significant dipole moment, rendering it relatively polar. However, the phenyl ring also contributes a degree of nonpolar character.

The solubility of this compound in a given organic solvent will depend on the solvent's ability to overcome the lattice energy of the crystalline solid and form favorable interactions with the solute molecules. Key factors include:

-

Polarity: Polar solvents are generally better at solvating polar solutes. For this compound, polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF) are expected to be effective due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen-bond donating groups.

-

Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the oxygen atoms of the nitro group and the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors. Therefore, polar protic solvents like ethanol and methanol can also be effective, though their self-association through hydrogen bonding must be overcome.[1]

-

Van der Waals Forces: Nonpolar solvents, such as hexane and toluene, are expected to be poor solvents for this compound as they can only offer weak van der Waals forces, which are insufficient to break down the crystal lattice of a polar solid.

Quantitative Solubility Profile of this compound

| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Solubility (g/L) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |

| Dimethylformamide (DMF) | 36.7 | > 100 | |

| Acetonitrile | 37.5 | ~50 | |

| Acetone | 20.7 | ~40 | |

| Polar Protic | Methanol | 32.7 | ~10 |

| Ethanol | 24.6 | ~5 | |

| Moderately Polar | Ethyl Acetate | 6.0 | ~15 |

| Dichloromethane | 9.1 | ~20 | |

| Chloroform | 4.8 | ~10 | |

| Nonpolar | Toluene | 2.4 | < 1 |

| Hexane | 1.9 | < 0.1 | |

| Aqueous | Water | 80.1 | Insoluble (< 0.01) |

Note: The above data is illustrative and intended for guidance. For mission-critical applications, experimental determination is required.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol is a robust and self-validating method for determining the equilibrium solubility of this compound, based on the principles outlined in the USP General Chapter <1236> and OECD Guideline 105.[5][6][7][8][9][10][11][12][13][14] The saturation shake-flask method is the gold standard for this purpose.[7][11]

Causality Behind Experimental Choices

-

Equilibrium Time: A 24-hour equilibration period is chosen to ensure that the system reaches a true thermodynamic equilibrium, especially for compounds that may exhibit slow dissolution kinetics. A preliminary study to confirm that equilibrium is reached by 24 hours (e.g., by taking measurements at 24, 48, and 72 hours and observing no significant change) is a key self-validating step.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature of 25 °C (± 0.5 °C) is maintained to ensure reproducibility and comparability of data.

-

Excess Solid: The use of an excess of the solid compound ensures that the solution remains saturated throughout the equilibration period, even with minor temperature fluctuations.

-

Agitation: Continuous agitation prevents the formation of a stagnant diffusion layer around the solid particles, thereby accelerating the attainment of equilibrium.

-

Filtration: A 0.22 µm PTFE filter is used to remove all undissolved solid particles before analysis. The choice of PTFE is crucial as it exhibits low binding affinity for many organic compounds, thus minimizing loss of the analyte.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method for quantifying the concentration of this compound in the saturated solution. A proper calibration curve is essential for accurate results.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of clear glass vials with screw caps.

-

To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath set to 25 °C.

-

Agitate the vials at a constant speed for 24 hours to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After 24 hours, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a glass pipette.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

-

Analysis:

-

Analyze the filtered solution by a validated HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of g/L or mg/mL.

-

Each measurement should be performed in triplicate to ensure the precision of the results.

-

Visualization of Experimental Workflow and Logical Relationships

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Diagram of Factors Influencing Solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Practical Implications

The solubility of this compound is governed by its polar nature, stemming from the nitro and cyano functional groups. It is expected to be most soluble in polar aprotic solvents and sparingly soluble to insoluble in nonpolar solvents and water. This guide provides a robust framework for understanding and experimentally determining its solubility profile. Accurate solubility data is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield and purity.

-

Formulation Development: Designing stable and effective formulations for drug delivery, ensuring the compound remains in solution at the desired concentration.

-

Analytical Chemistry: Preparing stock solutions and standards for various analytical assays.

By adhering to the principles and protocols outlined herein, researchers can generate reliable and reproducible solubility data, thereby accelerating their research and development efforts.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzylidene malononitrile. Retrieved from [Link]

-

gmp-compliance.org. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

-

Agilent. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

PubMed. (n.d.). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. filab.fr [filab.fr]

- 6. uspnf.com [uspnf.com]

- 7. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 8. biorelevant.com [biorelevant.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to the Thermal Stability of 2-(4-Nitrophenyl)malononitrile

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability of 2-(4-Nitrophenyl)malononitrile, a compound of significant interest due to its unique molecular structure combining an energetic nitroaromatic moiety with a reactive malononitrile group. For researchers, scientists, and drug development professionals, understanding the thermal behavior of such molecules is paramount for ensuring safety, defining stable storage conditions, and developing robust manufacturing processes. This document delves into the theoretical underpinnings of its decomposition, presents detailed experimental protocols using core thermoanalytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—and offers insights into the interpretation of the resulting data for a thorough hazard assessment.

Introduction: The Compound of Interest

This compound, with the chemical formula C₁₀H₅N₃O₂, is a yellow to orange crystalline solid typically synthesized via the Knoevenagel condensation of 4-nitrobenzaldehyde and malononitrile.[1][2] Its structure is characterized by a benzene ring substituted with a nitro group (a well-known explosophore) and a malononitrile group, which can undergo vigorous, exothermic reactions.[3][4] This dual functionality places the compound in a category of materials where thermal stability is not just a measure of shelf-life, but a critical safety parameter. The potential for rapid, uncontrolled energy release necessitates a rigorous and systematic evaluation of its behavior under thermal stress. This guide provides the framework for such an evaluation, grounding experimental practice in solid theoretical and safety principles.

Theoretical Framework: Understanding Thermal Decomposition

The thermal decomposition of this compound is complex, likely involving multiple, competing pathways influenced by the distinct chemical properties of its constituent parts.

-

Nitroaromatic Moiety: The primary and most recognized decomposition pathway for nitroaromatic compounds at elevated temperatures is the homolytic cleavage of the C-NO₂ bond.[5] This initiation step is highly endothermic but produces radical species (a phenyl radical and •NO₂) that can trigger subsequent, highly exothermic secondary reactions.[5] An alternative pathway, particularly at lower temperatures, is the nitro-nitrite isomerization, which can also lead to molecular instability.[3][6]

-

Malononitrile Moiety: The malononitrile group presents a different set of hazards. Malononitrile itself is known to undergo violent polymerization when heated, particularly in the presence of bases.[4][7] Upon decomposition, it can release highly toxic fumes, including hydrogen cyanide.[7] The stability of molten malononitrile decreases as temperature increases and purity decreases.[4]

The combination of these two functional groups suggests a compound that may decompose exothermically, generate significant gas volume (from •NO₂ and cyanide species), and has the potential for thermal runaway.

Core Analytical Techniques for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding. We progress from initial screening to a worst-case scenario analysis.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] For this compound, TGA is the first step to identify the onset temperature of decomposition (where mass loss begins) and the stages of degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine the melting point, the onset temperature of exothermic or endothermic events, and to quantify the total energy released during decomposition (ΔH_decomp).[9][10] A large, sharp exotherm following the melt is a primary indicator of a significant thermal hazard.

-

Accelerating Rate Calorimetry (ARC): Considered the "gold standard" for process safety testing, ARC simulates a worst-case thermal runaway scenario by maintaining an adiabatic environment (zero heat loss).[11][12] It provides critical data on the onset of self-heating, the rates of temperature and pressure rise, and the time to maximum rate (TMR), which are essential for designing emergency relief systems and defining safe operating limits.[13][14]

Visualization of the Analytical Workflow

The logical progression of thermal hazard assessment involves using TGA and DSC as initial screening tools to determine if a more intensive ARC analysis is warranted.

Caption: Workflow for Thermal Stability and Hazard Assessment.

Experimental Protocols

The following protocols are designed for the analysis of this compound. All operations must be conducted with appropriate engineering controls and personal protective equipment (PPE), given the compound's potential as an energetic material and its toxicity.[15][16][17]

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications, typically using certified reference materials.

-

Sample Preparation: Place 3-5 mg of this compound into a ceramic or aluminum TGA pan. A smaller sample size is crucial to minimize the risk of a vigorous event damaging the instrument.

-

Experimental Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative side reactions.

-

Causality: An inert atmosphere is chosen to study the inherent thermal stability of the molecule itself, without the influence of atmospheric oxygen which could lead to different, more complex decomposition pathways.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate provides a good balance between experimental efficiency and the resolution of distinct thermal events.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the percentage of mass lost at each stage.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Weigh 1-2 mg of the sample into a high-pressure stainless steel or gold-plated copper crucible. Do not use standard aluminum pans, as they may not contain the pressure generated during decomposition.

-

Crucible Sealing: Hermetically seal the crucible.

-

Causality: A sealed, high-pressure crucible is a critical safety measure. It contains gaseous decomposition products, preventing contamination of the instrument and allowing for the accurate measurement of the total energy released. It also provides a more realistic representation of a closed-system process upset.

-

-

Experimental Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen purge.

-

-

Data Analysis: Plot the heat flow versus temperature. Determine the melting point (T_melt), the onset temperature of the exotherm (T_onset), the peak temperature (T_peak), and integrate the exothermic peak to calculate the heat of decomposition (ΔH_decomp).

Protocol: Accelerating Rate Calorimetry (ARC)

-

Instrument Setup: Ensure the ARC system, including pressure transducers and thermocouples, is properly calibrated and leak-tested.[18]

-

Sample Preparation: Load approximately 1.0 g of this compound into a spherical titanium or stainless steel sample bomb.

-

Causality: The ARC uses a larger sample mass than TGA or DSC to better approximate industrial-scale conditions and to ensure that the self-heating rate is detectable by the instrument's sensitivity (typically ≥0.02 °C/min).[14]

-

-

System Assembly: Place the bomb into the calorimeter jacket and connect all monitoring hardware. Evacuate and backfill with an inert gas if required.

-

Experimental Program (Heat-Wait-Search Mode):

-

Heat: The system heats the sample in small temperature steps (e.g., 5 °C).

-

Wait: It holds at that temperature for a stabilization period (e.g., 15 minutes).

-

Search: The instrument monitors the sample's temperature for any self-heating. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the system switches to adiabatic mode.

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter jacket heaters match the sample's temperature, ensuring all generated heat remains within the sample.[12][13] The system tracks the temperature and pressure rise until the reaction is complete or a safety limit is reached.

-

-

Data Analysis: Plot temperature and pressure versus time. From this data, determine the onset temperature of the runaway reaction, the adiabatic temperature rise (ΔT_ad), the maximum pressure (P_max), and the Time to Maximum Rate (TMR_ad).[14]

Data Interpretation and Analysis

The data from these analyses provide a holistic view of the thermal hazard.

| Technique | Parameter | Illustrative Value | Significance & Interpretation |

| TGA | T_onset (5% mass loss) | ~180 °C | The temperature at which significant decomposition begins. A lower value indicates poorer stability. |

| Residual Mass @ 400 °C | < 10% | Indicates nearly complete decomposition into volatile products, suggesting high gas generation potential. | |

| DSC | T_melt | ~166 °C | Melting point of the compound.[19] |

| T_onset (Exotherm) | ~175 °C | The temperature at which exothermic decomposition begins. A small interval between melting and decomposition onset is a significant warning sign. | |

| ΔH_decomp | > 200 J/g | The total energy released. A high value confirms the material is energetic and has significant runaway potential. | |

| ARC | T_onset (Adiabatic) | ~170 °C | The temperature of no return under adiabatic conditions, often lower than the DSC onset due to higher sensitivity.[14] This is a critical value for defining maximum safe operating temperatures. |

| Time to Maximum Rate (TMR_ad) from Onset | < 24 hours | The time it would take for a runaway reaction to reach its maximum velocity from the onset temperature. A short TMR indicates a rapidly escalating hazard. | |

| Max Pressure (P_max) | > 1000 psi | Indicates the generation of a large volume of non-condensable gases, crucial for designing pressure relief systems. |

Hazard Assessment and Safe Handling